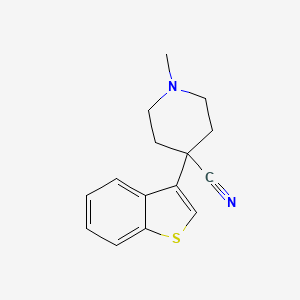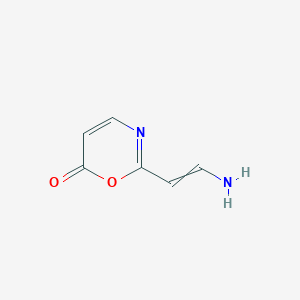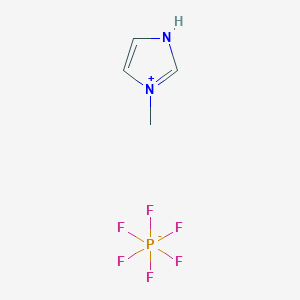
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile is a complex organic compound that features a benzothiophene moiety attached to a piperidine ring with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is efficient and provides good yields of the desired product. The reaction conditions often involve the use of an acid catalyst and a controlled temperature environment to ensure the proper formation of the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of triisopropylchlorosilane as a reagent is common, and the reaction is typically carried out under stringent conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives.
科学的研究の応用
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzothiophene moiety can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-Benzothiophen-3-ylacetic acid: This compound is structurally similar and is used in the synthesis of heterocyclic compounds.
Sertaconazole: A benzothiophene antifungal agent with a unique mechanism of action.
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: Another benzothiophene derivative with high biological activity.
Uniqueness
4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile is unique due to its combination of a benzothiophene ring with a piperidine and nitrile group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
817208-91-6 |
|---|---|
分子式 |
C15H16N2S |
分子量 |
256.4 g/mol |
IUPAC名 |
4-(1-benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C15H16N2S/c1-17-8-6-15(11-16,7-9-17)13-10-18-14-5-3-2-4-12(13)14/h2-5,10H,6-9H2,1H3 |
InChIキー |
CFWHOKROVJTGPE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)(C#N)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)

![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B12519556.png)
![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
![2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-3-methylpyridine](/img/structure/B12519601.png)

